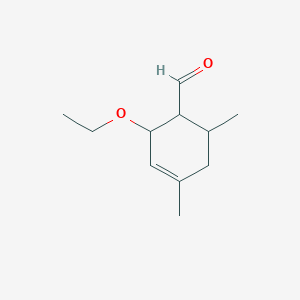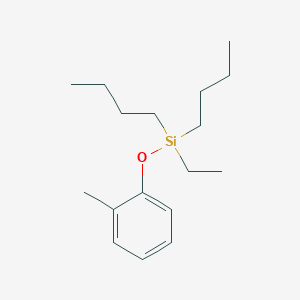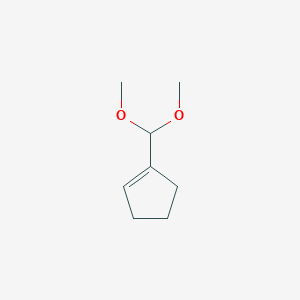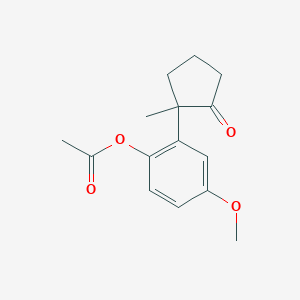![molecular formula C10H8N4 B14603547 11H-[1,3,5]triazepino[1,2-a]benzimidazole CAS No. 60306-65-2](/img/structure/B14603547.png)
11H-[1,3,5]triazepino[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-[1,3,5]triazepino[1,2-a]benzimidazole is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of a broader class of triazepine derivatives, which are known for their significant biological activities. These compounds are commonly found in natural products and bioactive pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11H-[1,3,5]triazepino[1,2-a]benzimidazole typically involves cyclo-condensation reactions. One common method includes the reaction of o-phenylenediamine with various reagents such as 2-aminobenzamide, isothiocyanates, pyrazoles, thiazoles, oxadiazoles, oxadiazepines, and hydrazonoyl chloride . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using automated reactors. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production. Techniques such as microwave-assisted synthesis and flow chemistry are also employed to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
11H-[1,3,5]triazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like peroxymonosulfuric acid.
Reduction: Reduction reactions often involve agents like iron powder and formic acid.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents such as o-phenylenediamine and 2-aminobenzamide.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Peroxymonosulfuric acid.
Reducing agents: Iron powder, formic acid.
Substitution reagents: o-phenylenediamine, 2-aminobenzamide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which exhibit diverse biological activities .
Applications De Recherche Scientifique
11H-[1,3,5]triazepino[1,2-a]benzimidazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as an antibacterial, antiviral, and anticancer agent.
Medicine: Investigated for its psychotropic and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 11H-[1,3,5]triazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazepines: These compounds share a similar seven-membered ring structure and exhibit comparable biological activities.
Benzimidazoles: Known for their wide range of pharmacological properties, including anticancer and antimicrobial activities
Uniqueness
11H-[1,3,5]triazepino[1,2-a]benzimidazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
60306-65-2 |
|---|---|
Formule moléculaire |
C10H8N4 |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
1H-[1,3,5]triazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-12-7-11-5-6-14(9)10/h1-7H,(H,11,12,13) |
Clé InChI |
PDSJDJGOSKYGGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)
![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)





![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)

